Absence of Admissible Comparator-Based Quantitative Data for CAS 1396766-93-0
A systematic search of primary research papers, patents, ChEMBL, PubChem, and BindingDB was conducted for compound-specific quantitative data (potency, selectivity, ADME, in vivo efficacy) for 1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide (CAS 1396766-93-0). No admissible source meeting the core evidence admission rules (clear comparator, quantitative target data, quantitative comparator data, assay context) was identified. Published sulfonamide Nav1.7 inhibitor programs describe structurally related but non-identical compounds; for example, quinazoline AM-2099 (compound 16) demonstrated NaV1.7 IC50 values in the nanomolar range with >100-fold selectivity over NaV1.5 in electrophysiology assays [1], but these data cannot be extrapolated to the target compound due to substantial structural divergence.
| Evidence Dimension | NaV1.7 inhibitory potency (class-level benchmark only) |
|---|---|
| Target Compound Data | No public-domain quantitative data available |
| Comparator Or Baseline | AM-2099 (quinazoline sulfonamide): NaV1.7 IC50 in nanomolar range; >100-fold selectivity over NaV1.5 [1] |
| Quantified Difference | Not calculable—comparator is structurally distinct and not a direct analog |
| Conditions | Manual patch-clamp electrophysiology on HEK293 cells expressing human NaV1.7 and NaV1.5 [1] |
Why This Matters
Without compound-specific quantitative data, scientific users cannot make evidence-based procurement decisions comparing this compound to any specific analog, alternative, or in-class candidate.
- [1] Storer RI, et al. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Med Chem Lett. 2016;7(12):1062-1067. doi:10.1021/acsmedchemlett.6b00243 View Source
